molecular formula C19H32N4O3S B3080650 5-Ethyl-2-methoxy-4-(4-(4-(methylsulfonyl)piperazin-1-yl)piperidin-1-yl)aniline CAS No. 1089282-91-6

5-Ethyl-2-methoxy-4-(4-(4-(methylsulfonyl)piperazin-1-yl)piperidin-1-yl)aniline

Cat. No.: B3080650
CAS No.: 1089282-91-6
M. Wt: 396.5 g/mol
InChI Key: TUCFDPPRLPSXFQ-UHFFFAOYSA-N
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Description

5-Ethyl-2-methoxy-4-(4-(4-(methylsulfonyl)piperazin-1-yl)piperidin-1-yl)aniline is a complex organic compound with the molecular formula C19H32N4O3S and a molecular weight of 396.55 g/mol . This compound is characterized by its unique structure, which includes a piperazine and piperidine ring, making it a subject of interest in various fields of scientific research.

Mechanism of Action

Target of Action

Similar compounds have been identified as inhibitors of the pi3ks pathway , which is commonly dysregulated in various human cancers and thus a promising target for anticancer therapies .

Biochemical Pathways

The compound likely affects the PI3K/AKT/mTOR pathway, given its potential role as a PI3K inhibitor . This pathway is crucial for cellular quiescence, proliferation, cancer, and longevity. By inhibiting PI3K, the compound could prevent the activation of AKT, a key player in promoting cell survival and growth.

Pharmacokinetics

Similar compounds have shown higher glucose metabolizing activity , which could potentially impact the compound’s bioavailability.

Biochemical Analysis

Biochemical Properties

5-Ethyl-2-methoxy-4-(4-(4-(methylsulfonyl)piperazin-1-yl)piperidin-1-yl)aniline plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound is known to bind with high affinity to multiple receptors, which can influence a range of biochemical pathways. For instance, it may interact with enzymes involved in metabolic processes, potentially inhibiting or activating them depending on the context . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme or receptor.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism . For example, it may activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, or apoptosis. Additionally, it can impact the expression of genes involved in critical cellular functions, thereby altering the overall metabolic state of the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, and either inhibit or activate their function . This binding often involves interactions with key amino acid residues within the active site, leading to conformational changes that affect the activity of the biomolecule. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Over time, this compound may undergo degradation, leading to changes in its biochemical activity . Studies have shown that its effects on cellular function can vary depending on the duration of exposure, with prolonged exposure potentially leading to more pronounced changes in cell behavior. Additionally, the stability of this compound in various experimental conditions can influence its overall efficacy and reliability in biochemical assays.

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary significantly with different dosages. At lower doses, it may exhibit beneficial effects, such as modulating specific biochemical pathways without causing significant toxicity . At higher doses, this compound may induce toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Understanding the dosage-dependent effects is essential for determining the therapeutic potential and safety profile of this compound in preclinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux . This compound may be metabolized by specific enzymes, leading to the formation of metabolites that can further influence biochemical processes. Additionally, it can affect the levels of key metabolites, thereby altering the overall metabolic state of the cell or organism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for understanding its biochemical effects . This compound may be transported by specific transporters or binding proteins, which facilitate its movement across cellular membranes and its accumulation in particular tissues or cellular compartments. The distribution pattern of this compound can influence its overall efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function . This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with other biomolecules and its overall impact on cellular processes. For instance, localization to the nucleus may enable it to interact with transcription factors and influence gene expression, while localization to the mitochondria may affect cellular metabolism and energy production.

Preparation Methods

The synthesis of 5-Ethyl-2-methoxy-4-(4-(4-(methylsulfonyl)piperazin-1-yl)piperidin-1-yl)aniline involves multiple steps. The synthetic route typically starts with the preparation of the piperazine and piperidine intermediates, followed by their functionalization with the appropriate substituents. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity . Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and scalability .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic ring or nitrogen atoms .

Scientific Research Applications

5-Ethyl-2-methoxy-4-(4-(4-(methylsulfonyl)piperazin-1-yl)piperidin-1-yl)aniline has several scientific research applications:

Comparison with Similar Compounds

Similar compounds include other piperazine and piperidine derivatives, such as:

  • 1-(4-Methylpiperazin-1-yl)piperidine
  • 4-(4-Methylsulfonyl)piperazin-1-yl)aniline
  • 2-Methoxy-4-(4-(methylsulfonyl)piperazin-1-yl)piperidine

What sets 5-Ethyl-2-methoxy-4-(4-(4-(methylsulfonyl)piperazin-1-yl)piperidin-1-yl)aniline apart is its unique combination of functional groups and ring structures, which confer specific chemical and biological properties .

Properties

IUPAC Name

5-ethyl-2-methoxy-4-[4-(4-methylsulfonylpiperazin-1-yl)piperidin-1-yl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32N4O3S/c1-4-15-13-17(20)19(26-2)14-18(15)22-7-5-16(6-8-22)21-9-11-23(12-10-21)27(3,24)25/h13-14,16H,4-12,20H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUCFDPPRLPSXFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1N2CCC(CC2)N3CCN(CC3)S(=O)(=O)C)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701129963
Record name 5-Ethyl-2-methoxy-4-[4-[4-(methylsulfonyl)-1-piperazinyl]-1-piperidinyl]benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701129963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1089282-91-6
Record name 5-Ethyl-2-methoxy-4-[4-[4-(methylsulfonyl)-1-piperazinyl]-1-piperidinyl]benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1089282-91-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Ethyl-2-methoxy-4-[4-[4-(methylsulfonyl)-1-piperazinyl]-1-piperidinyl]benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701129963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 1-{1-[2-ethyl-5-(methyloxy)-4-nitrophenyl]-4-piperidinyl}-4-(methylsulfonyl)piperazine (1.12 g, 2.63 mmol) and sulfided platinum on carbon (0.410 g, 0.105 mmol) in EtOAc (40 mL) was sealed in a round bottom flask with a rubber septum. The reaction mixture was purged with N2 gas and then a balloon of H2 gas was connected and the vessel was flushed with the H2 gas. The reaction was stirred at rt for 2 d. TLC analysis showed the complete consumption of the starting nitro compound so the reaction mixture was filtered through celite to remove the catalyst. The filtrate was concentrated onto silica gel and purified by flash chromatography to afford 5-ethyl-2-(methyloxy)-4-{4-[4-(methylsulfonyl)-1-piperazinyl]-1-piperidinyl}aniline (0.479 g, 46%). 1H NMR (400 MHz, DMSO-d6) δ ppm 6.60 (s, 1H), 6.46 (s, 1H), 4.35 (br. s., 2H), 3.71 (s, 3H), 3.03-3.16 (m, 4H), 2.81-2.93 (m, 5H), 2.56-2.68 (m, 6H), 2.29-2.42 (m, 1H), 1.72-1.89 (m, 2H), 1.44-1.62 (m, 2H), 1.09 (t, J=7.51 Hz, 3H).
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0.41 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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